Benzyl (3-hydroxycyclohexyl)carbamate
Overview
Description
Benzyl (3-hydroxycyclohexyl)carbamate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Benzyl carbamates exhibit significant antibacterial properties. A study by Liang et al. (2020) found that (3-benzyl-5-hydroxyphenyl)carbamates, a related compound, showed potent inhibitory activity against Gram-positive bacteria, including drug-resistant strains. These compounds were found to be ineffective against Gram-negative bacteria, indicating a selective mechanism of action.
Synthesis and Chemical Properties
A study by Harris et al. (2013) explored the stereospecific coupling of benzylic carbamates with aryl- and heteroarylboronic esters, demonstrating the capacity for selective inversion or retention at the electrophilic carbon. This research contributes to the understanding of how benzyl carbamates can be synthesized and manipulated in the lab.
Antitubercular Agents
Cheng et al. (2019) discovered that (3-benzyl-5-hydroxyphenyl)carbamates exerted inhibitory activity against both standard and multidrug-resistant strains of M. tuberculosis, indicating their potential as antitubercular agents (Cheng et al., 2019). This highlights the therapeutic potential of benzyl carbamates in treating tuberculosis.
Photolabile Properties
Research by Papageorgiou and Corrie (1997) on carbamoyl derivatives of photolabile benzoins, which include benzyl carbamates, revealed their potential in creating photolabile compounds. These findings are significant for the development of light-sensitive materials and applications in photochemistry.
Catalysis in Organic Synthesis
Zhang et al. (2006) demonstrated the use of a benzyl carbamate in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, showing the versatility of benzyl carbamates in catalysis (Zhang et al., 2006). This research is crucial for understanding the role of these compounds in organic synthesis.
Safety and Hazards
Future Directions
While specific future directions for Benzyl (3-hydroxycyclohexyl)carbamate are not available, carbamates in general have received much attention due to their application in drug design and discovery . They are integral part of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
Relevant Papers The paper “Organic Carbamates in Drug Design and Medicinal Chemistry” provides a comprehensive overview of the properties and stabilities of carbamates, reagents and chemical methodologies for the synthesis of carbamates, and recent applications of carbamates in drug design and medicinal chemistry . Another paper titled “Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and…” discusses the synthesis and potential applications of benzene-based carbamates .
Mechanism of Action
Target of Action
Benzyl (3-hydroxycyclohexyl)carbamate is a type of carbamate compound . Carbamates and their derivatives are omnipresent in an extensive array of bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . They are particularly noted for their chemical stability and potential to enhance cellular membrane permeability . .
Mode of Action
Carbamates typically work by interacting with their targets in a way that alters the target’s normal function . This interaction often results in changes that can affect the overall function of the organism or system in which the target is located .
Biochemical Pathways
Carbamates in general are known to affect various biochemical pathways depending on their specific targets . These effects can lead to downstream changes that impact the overall function of the organism or system .
Pharmacokinetics
These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely be related to the compound’s interaction with its targets and the subsequent changes in the biochemical pathways .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence the compound’s action .
Properties
IUPAC Name |
benzyl N-(3-hydroxycyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZIYCXUSGNLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560799 | |
Record name | Benzyl (3-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955406-36-7 | |
Record name | Phenylmethyl N-(3-hydroxycyclohexyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955406-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (3-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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